3-(1H-tetrazol-1-yl)phenyl (2,6-dimethylphenoxy)acetate
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Overview
Description
3-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL 2-(2,6-DIMETHYLPHENOXY)ACETATE is a complex organic compound that features a tetrazole ring and a phenoxyacetate moiety. Tetrazoles are known for their diverse biological activities and are often used in medicinal chemistry due to their ability to act as bioisosteres of carboxylic acids . The compound’s unique structure allows it to participate in various chemical reactions and makes it a valuable subject for scientific research.
Preparation Methods
The synthesis of 3-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL 2-(2,6-DIMETHYLPHENOXY)ACETATE typically involves multiple steps:
Formation of the Tetrazole Ring: This can be achieved through the cycloaddition of azides with nitriles or by using triethyl orthoformate and sodium azide.
Attachment of the Phenoxyacetate Moiety: This step involves the esterification of 2-(2,6-dimethylphenoxy)acetic acid with the tetrazole derivative.
Industrial production methods often employ catalytic processes to enhance yield and reduce reaction times. The use of green chemistry principles, such as ionic liquids and microwave-assisted synthesis, is also becoming more common .
Chemical Reactions Analysis
3-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL 2-(2,6-DIMETHYLPHENOXY)ACETATE undergoes various chemical reactions:
Reduction: Reduction reactions can convert the tetrazole ring into amine derivatives.
Substitution: The phenoxyacetate moiety can undergo nucleophilic substitution reactions, especially in the presence of strong bases.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and sodium hydroxide for substitution . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL 2-(2,6-DIMETHYLPHENOXY)ACETATE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL 2-(2,6-DIMETHYLPHENOXY)ACETATE involves its interaction with various molecular targets. The tetrazole ring can form stable complexes with metal ions, which can inhibit specific enzymes or receptors . The phenoxyacetate moiety can interact with lipid membranes, enhancing the compound’s ability to penetrate cells . These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar compounds to 3-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL 2-(2,6-DIMETHYLPHENOXY)ACETATE include other tetrazole derivatives and phenoxyacetate esters:
Tetrazole Derivatives: Compounds like 5-phenyltetrazole and 1-substituted tetrazoles share similar chemical properties and biological activities.
Phenoxyacetate Esters: Compounds such as 2-(4-chlorophenoxy)acetic acid and its derivatives are used in similar applications.
The uniqueness of 3-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL 2-(2,6-DIMETHYLPHENOXY)ACETATE lies in its combined structural features, which allow it to participate in a broader range of chemical reactions and exhibit diverse biological activities .
Properties
Molecular Formula |
C17H16N4O3 |
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Molecular Weight |
324.33 g/mol |
IUPAC Name |
[3-(tetrazol-1-yl)phenyl] 2-(2,6-dimethylphenoxy)acetate |
InChI |
InChI=1S/C17H16N4O3/c1-12-5-3-6-13(2)17(12)23-10-16(22)24-15-8-4-7-14(9-15)21-11-18-19-20-21/h3-9,11H,10H2,1-2H3 |
InChI Key |
CITCTASEMPEHIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)OC2=CC=CC(=C2)N3C=NN=N3 |
Origin of Product |
United States |
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